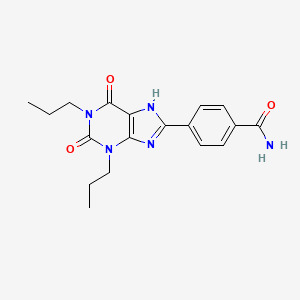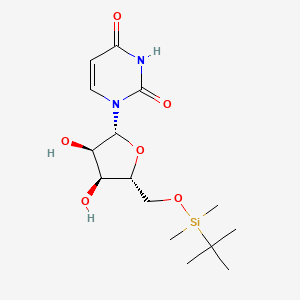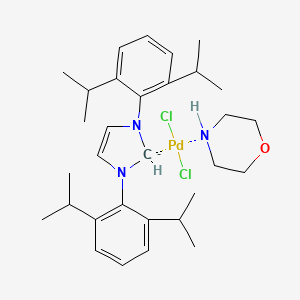
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) is a synthetic compound categorized as a cathinone. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Vorbereitungsmethoden
The synthesis of 3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) involves several stepsThe reaction conditions often involve the use of solvents like DMF, DMSO, ethanol, and PBS (pH 7.2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an analytical reference standard for mass spectrometry and other analytical techniques . In biology and medicine, it is studied for its potential effects on biological systems and its interactions with various molecular targets. In forensic science, it is used to identify and quantify similar substances in biological samples .
Wirkmechanismus
The mechanism of action of 3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin . The compound’s effects are mediated through its binding to and modulation of these neurotransmitter receptors, leading to changes in neuronal activity and behavior .
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) is similar to other cathinones, such as 3,4-Methylenedioxy-alpha-propylaminobutiophenone and 3,4-Methylenedioxy-alpha-butylaminopropiophenone . it is unique in its specific structural features and pharmacological profile. The presence of the isopropyl group distinguishes it from other similar compounds, leading to differences in its chemical reactivity and biological effects .
Eigenschaften
CAS-Nummer |
17762-92-4 |
|---|---|
Molekularformel |
C14H20ClNO3 |
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-11(15-9(2)3)14(16)10-5-6-12-13(7-10)18-8-17-12;/h5-7,9,11,15H,4,8H2,1-3H3;1H |
InChI-Schlüssel |
KBDHLVCIWNNCSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)






![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)




![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
